Erythravine

描述

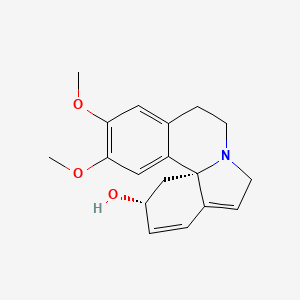

Structure

3D Structure

属性

分子式 |

C18H21NO3 |

|---|---|

分子量 |

299.4 g/mol |

IUPAC 名称 |

(2R,13bS)-11,12-dimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-2-ol |

InChI |

InChI=1S/C18H21NO3/c1-21-16-9-12-5-7-19-8-6-13-3-4-14(20)11-18(13,19)15(12)10-17(16)22-2/h3-4,6,9-10,14,20H,5,7-8,11H2,1-2H3/t14-,18-/m0/s1 |

InChI 键 |

JEBFJSHKHYDVNP-KSSFIOAISA-N |

手性 SMILES |

COC1=C(C=C2C(=C1)CCN3[C@]24C[C@H](C=CC4=CC3)O)OC |

规范 SMILES |

COC1=C(C=C2C(=C1)CCN3C24CC(C=CC4=CC3)O)OC |

同义词 |

(+)-erythravine |

产品来源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Isolation of Erythravine from Erythrina mulungu

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the methodologies for the isolation of erythravine, a bioactive alkaloid, from the plant Erythrina mulungu. The document details experimental protocols, presents quantitative data, and visualizes key workflows and biological pathways.

Introduction

Erythrina mulungu, a plant native to Brazil, is traditionally used for its sedative and anxiolytic properties.[1][2] These therapeutic effects are largely attributed to a class of tetracyclic spiroamine alkaloids, with this compound being a prominent and pharmacologically significant constituent.[1] this compound has garnered scientific interest for its potential as an anxiolytic and anticonvulsant agent.[3] Its mechanism of action is believed to involve the potent inhibition of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α4β2 subtype.[2] This guide outlines the core techniques for the extraction, purification, and characterization of this compound for research and drug development purposes.

Quantitative Data Presentation

The yield of this compound and related alkaloids can vary depending on the plant material, extraction method, and purification strategy. The following tables summarize quantitative data compiled from various studies.

Table 1: Crude and Fractional Alkaloid Extraction Yields from Erythrina Species

| Erythrina Species | Plant Part | Starting Material (kg) | Extraction Method | Solvent System | Crude/Fractional Alkaloid Yield (g) | Yield (%) |

| E. mulungu | Flowers | 6 | Maceration & Acid-Base Partitioning | Ethanol/Water (7:3) | 0.670 (Fraction 2) | ~0.011 |

| E. variegata | Flowers | 10 | Maceration & Acid-Base Partitioning | 90% Methanol (B129727) | 110 (Crude Alkaloid) | 1.1 |

| E. crista-galli | Flowers | 11 | Maceration & Acid-Base Partitioning | 90% Methanol | 90 (Crude Alkaloid) | 0.82 |

Note: Data for E. mulungu represents a fraction containing alkaloids, not the total crude alkaloid yield.

Table 2: Spectroscopic Data for this compound Characterization

| Technique | Parameter | Observed Value |

| Molecular Formula | - | C₁₈H₂₁NO₃ |

| Molecular Weight | - | 299.370 g/mol [2] |

| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) in ppm | 6.85 (s, 1H, H-1), 6.78 (s, 1H, H-4), 6.01 (d, J=10.2 Hz, 1H, H-6), 5.89 (d, J=10.2 Hz, 1H, H-7), 4.09 (m, 1H, H-3), 3.86 (s, 3H, OCH₃), 3.55 (s, 3H, OCH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ) in ppm | 147.2 (C-15), 146.9 (C-16), 133.3 (C-5), 129.8 (C-7), 124.5 (C-6), 111.8 (C-4), 105.4 (C-1), 77.2 (C-11), 68.9 (C-3), 56.1 (OCH₃), 55.9 (OCH₃), 53.8 (C-10), 47.5 (C-8), 39.5 (C-2) |

| Mass Spectrometry (EI-MS) | Molecular Ion Peak (M⁺) | m/z 299 |

| Key Fragment Ions | m/z 268 ([M-OCH₃]⁺), 240, 224 |

Note: NMR data is compiled from typical values for the erythrinan (B1236395) skeleton and may vary slightly between different literature sources. Complete assignment requires 2D NMR techniques.

Experimental Protocols

The isolation of this compound is a multi-step process involving extraction from the plant material, partitioning to enrich the alkaloid fraction, and chromatographic purification.

Plant Material and Extraction

-

Plant Material Preparation: Fresh flowers of Erythrina mulungu (e.g., 6 kg) are collected.[4] The material should be properly identified and authenticated.

-

Maceration: The fresh plant material is macerated with a hydroalcoholic solvent, typically an ethanol/water mixture (e.g., 7:3 v/v), for an extended period (e.g., 7 days) at room temperature.[4] This process is often repeated to ensure exhaustive extraction.

-

Concentration: The combined hydroalcoholic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Acid-Base Partitioning for Alkaloid Enrichment

This critical step separates the basic alkaloids from neutral and acidic compounds present in the crude extract.

-

Acidification: The dried crude extract is dissolved in an acidic aqueous solution (e.g., 2% acetic acid or 10% HCl) to protonate the alkaloids, rendering them water-soluble.

-

Washing with Organic Solvent: The acidic solution is partitioned against an immiscible organic solvent such as ethyl acetate (B1210297) or chloroform (B151607). Neutral and acidic impurities are extracted into the organic phase, which is then discarded. This step is typically repeated two to three times.

-

Basification: The remaining aqueous layer, now enriched with protonated alkaloids, is basified to a pH of 8-9 using a base like ammonium (B1175870) hydroxide (B78521) (NH₄OH). This deprotonates the alkaloids, making them soluble in organic solvents.

-

Alkaloid Extraction: The basified aqueous solution is then extracted multiple times with an organic solvent (e.g., ethyl acetate or chloroform). The alkaloids will partition into the organic phase.

-

Final Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude alkaloid fraction.

Chromatographic Purification

Further purification is necessary to isolate this compound from other alkaloids in the crude fraction. This is typically achieved through a series of chromatographic techniques.

-

Column Packing: A glass column is packed with silica (B1680970) gel (e.g., 200-300 mesh) using a slurry method with a non-polar solvent.

-

Sample Loading: The crude alkaloid fraction is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the packed column.

-

Elution: The column is eluted with a solvent system of increasing polarity. A common gradient involves starting with 100% chloroform and gradually introducing acetone.

-

Fraction Collection and Monitoring: Fractions are collected and monitored by Thin Layer Chromatography (TLC), using a suitable mobile phase and visualizing with Dragendorff's reagent, which is specific for alkaloids. Fractions with similar TLC profiles are pooled together.

The final purification to obtain high-purity this compound is performed using preparative HPLC.

-

System: A preparative HPLC system equipped with a high-pressure pump, an injector, a fraction collector, and a UV detector.

-

Column: A reversed-phase C18 column is typically used (e.g., dimensions of 250 mm x 10 mm, 5 µm particle size).[1][5]

-

Mobile Phase: A gradient of methanol and water, or acetonitrile (B52724) and water, is commonly employed.[5][6] The specific gradient profile needs to be optimized based on an initial analytical scale separation. A typical starting point could be a linear gradient from 30% to 70% methanol in water over 30 minutes.

-

Flow Rate: The flow rate is scaled up from the analytical method. For a 10 mm internal diameter column, a flow rate of around 5 mL/min can be a starting point.[1]

-

Detection: The eluent is monitored at a wavelength where this compound exhibits significant absorbance, such as 280 nm.[5]

-

Injection and Fraction Collection: The partially purified fraction containing this compound is dissolved in the initial mobile phase, filtered, and injected onto the column. The fraction corresponding to the this compound peak is collected.

-

Purity Analysis and Desalting: The purity of the collected fraction is confirmed using analytical HPLC. The solvent is then removed under reduced pressure to yield pure this compound.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation of this compound from Erythrina mulungu.

Caption: General workflow for the isolation of this compound.

Proposed Signaling Pathway of this compound

This compound's anxiolytic and anticonvulsant effects are linked to its interaction with neuronal nicotinic acetylcholine receptors (nAChRs). The diagram below illustrates this proposed mechanism.

Caption: this compound's inhibitory action on nAChRs.

Conclusion

The isolation of this compound from Erythrina mulungu is a well-documented process that relies on classical natural product chemistry techniques. The combination of solvent extraction, acid-base partitioning, and multi-step chromatography, culminating in preparative HPLC, can yield pure this compound suitable for pharmacological and clinical research. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals seeking to work with this promising psychoactive alkaloid. Further optimization of each step may be required to maximize yield and purity depending on the specific starting material and available instrumentation.

References

- 1. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Anticonvulsant profile of the alkaloids (+)-erythravine and (+)-11-α-hydroxy-erythravine isolated from the flowers of Erythrina mulungu Mart ex Benth (Leguminosae-Papilionaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AU2005297347A1 - Hydroalcoholic extract of Erythrina mulungu, pharmaceutical compositions and processes for producing these substances - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. nacalai.com [nacalai.com]

Chemical structure and stereochemistry of Erythravine

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Erythravine

Introduction

This compound is a prominent member of the erythrinan (B1236395) class of alkaloids, a group of tetracyclic spiroamine natural products.[1] These compounds are primarily isolated from various species of the Erythrina genus, which are widely distributed in tropical and subtropical regions.[2][3] this compound, specifically, has garnered significant interest within the scientific community for its notable pharmacological activities, including anxiolytic and anticonvulsant properties.[4][5][6] This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure

This compound is classified as a tetrahydroisoquinoline alkaloid.[2] Its core is the characteristic erythrinan skeleton, a tetraheterocyclic nitrogen-containing compound.[7] The systematic IUPAC name for this compound is (2R,13bS)-11,12-dimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-2-ol.[8]

The fundamental structure consists of a tetracyclic system with two methoxy (B1213986) groups and one hydroxyl group as substituents. The molecular formula of this compound is C₁₈H₂₁NO₃.[4][8][9]

Caption: 2D chemical structure of this compound.

Stereochemistry

The biological activity of many alkaloids is intrinsically linked to their three-dimensional structure. This compound is a chiral molecule, possessing two stereocenters, which results in a specific absolute configuration.[9] The naturally occurring and biologically active form is (+)-erythravine, indicating that it is dextrorotatory.[8][9]

The absolute configuration of the chiral centers in (+)-erythravine has been determined as (2R,13bS), according to the Cahn-Ingold-Prelog priority rules.[8][10][11] This precise spatial arrangement of atoms is crucial for its interaction with biological targets, such as neurotransmitter receptors.[12] The stereochemistry is a key determinant of its pharmacological profile, and any variation can lead to significant changes in efficacy and selectivity.

Physicochemical and Pharmacological Data

Quantitative data for this compound is summarized in the table below. This includes its basic chemical properties and key pharmacological values related to its activity at nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in its anxiolytic and anticonvulsant effects.[2][13]

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₁NO₃ | [4][8][9] |

| Molecular Weight | 299.37 g/mol | [2] |

| CAS Number | 19373-79-6 | [4][8] |

| Optical Activity | (+) | [9] |

| IC₅₀ at α7 nAChR | 6 µM | [2] |

| IC₅₀ at α4β2 nAChR | 13 nM | [2] |

Experimental Protocols

Structural Elucidation

The determination of the complex structure of erythrinan alkaloids like this compound requires a multi-step analytical approach.[1]

Caption: Integrated workflow for the structural elucidation of erythrinan alkaloids.

-

Isolation and Purification : this compound is typically isolated from the flowers or other parts of plants from the Erythrina genus, such as Erythrina mulungu.[2][6] Standard chromatographic techniques are employed for purification.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry is used to determine the exact molecular weight and deduce the molecular formula (C₁₈H₂₁NO₃).[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : A suite of NMR experiments is crucial for elucidating the planar structure and stereochemistry.

-

¹H and ¹³C NMR : These 1D NMR experiments identify the types and number of protons and carbons in the molecule.

-

2D NMR (COSY, HSQC, HMBC) : These experiments establish the connectivity between atoms, allowing for the assembly of the carbon-hydrogen framework.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique is used to determine the relative configuration by identifying protons that are close to each other in space.[5]

-

-

Determination of Absolute Configuration : While spectroscopic methods can often establish the relative stereochemistry, determining the absolute configuration unambiguously typically requires X-ray crystallography of a suitable crystal or the use of chiroptical methods like circular dichroism.[1]

Biological Activity Assays

The anticonvulsant properties of (+)-erythravine have been investigated using various chemically-induced seizure models in rats.[5][6]

-

Protocol : Different doses of (+)-erythravine are administered to animals, typically via intracerebroventricular injection.[5] Subsequently, seizures are induced using chemical convulsants such as bicuculline, pentylenetetrazole (PTZ), kainic acid, or N-methyl-D-aspartate (NMDA).[6]

-

Endpoints : The efficacy of this compound is quantified by measuring its ability to inhibit the occurrence of seizures or to increase the latency to seizure onset.[5][6]

Signaling Pathway Interaction

The pharmacological effects of this compound are, at least in part, attributable to its interaction with nicotinic acetylcholine receptors (nAChRs). It acts as a potent antagonist at these receptors.[2]

Caption: Simplified diagram of this compound's antagonistic action on nAChRs.

Studies using voltage-clamp techniques on Xenopus laevis oocytes expressing different nAChR subtypes have demonstrated that (+)-erythravine produces a significant inhibitory modulation on α4β2, α4β4, and α7 isoforms.[13] This antagonism prevents ion flow through the receptor channel, leading to reduced neuronal excitability, which is a plausible mechanism for its observed anxiolytic and anticonvulsant effects.[13]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Phytochemicals/Erythravine - Wikiversity [en.wikiversity.org]

- 5. researchgate.net [researchgate.net]

- 6. Anticonvulsant profile of the alkaloids (+)-erythravine and (+)-11-α-hydroxy-erythravine isolated from the flowers of Erythrina mulungu Mart ex Benth (Leguminosae-Papilionaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. (+)-Erythravine | C18H21NO3 | CID 11231853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Absolute configuration - Wikipedia [en.wikipedia.org]

- 12. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New insights in the mode of action of (+)-erythravine and (+)-11α-hydroxy-erythravine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The Biosynthesis of Erythravine in Erythrina Species: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The genus Erythrina is a rich source of tetracyclic benzylisoquinoline alkaloids (BIAs), renowned for their significant pharmacological activities, particularly on the central nervous system.[1][2] Erythravine, a prominent alkaloid within this class, has garnered interest for its anxiolytic and nicotinic receptor antagonist properties.[3][4] Understanding its biosynthetic pathway is paramount for enabling biotechnological production, which could overcome the limitations of low yields and complex extraction from natural sources.[1][5] This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, integrating findings from isotopic labeling studies, metabolite profiling, and cutting-edge transcriptome analysis. We detail the proposed enzymatic steps from the primary precursor, L-tyrosine, to the core erythrinane skeleton, present key experimental methodologies, and identify the candidate genes poised to be pivotal in unraveling this complex metabolic route.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the well-established benzylisoquinoline alkaloid (BIA) pathway, commencing with the aromatic amino acid L-tyrosine. Through a series of enzymatic steps, the pathway converges on the key intermediate (S)-norreticuline, which serves as the crucial branch point into the specialized Erythrina alkaloid metabolism.[6][7][8] Early research proposed (S)-norprotosinomenine as the primary precursor, but feeding experiments with 13C-labelled compounds in Erythrina crista-galli definitively demonstrated that (S)-norreticuline is the true precursor, a finding that reshaped our understanding of this pathway.[6]

The proposed pathway involves two main stages:

-

Core BIA Pathway: Formation of (S)-norreticuline from L-tyrosine.

-

Erythrina-Specific Pathway: Oxidative coupling of (S)-norreticuline and subsequent rearrangements to form the characteristic tetracyclic spiroamine erythrinane skeleton, which is then modified to yield this compound.[9][10]

A pivotal study combining transcriptome and metabolome analysis in Erythrina velutina has identified 24 candidate genes likely involved in this pathway, providing a genetic blueprint for future characterization.[1][11]

Caption: Putative biosynthetic pathway of this compound from L-Tyrosine.

Key Enzymes and Candidate Genes

While the complete enzymatic sequence remains under investigation, combined transcriptomic and metabolomic analyses have successfully identified strong candidates for the enzymes catalyzing the initial steps of the pathway.[5] Cytochrome P450 monooxygenases (P450s) and various O-methyltransferases (OMTs) are critical components, responsible for the hydroxylations and methylations that decorate the core alkaloid structure.[5][12] The table below summarizes the key proposed enzymes and their corresponding gene candidates identified in E. velutina.

| Enzyme/Enzyme Class | Proposed Function | Gene Candidate (E. velutina) | Pathway Stage | Reference(s) |

| Norcoclaurine Synthase (NCS) | Condensation of dopamine and 4-HPAA | EvNCS | Core BIA | [5] |

| 6-O-Methyltransferase (6OMT) | Methylation of (S)-Norcoclaurine | Ev6OMT | Core BIA | [5] |

| (S)-N-methylcoclaurine 3′-hydroxylase | Hydroxylation of (S)-Coclaurine | EvCYP80B3 (A P450 Enzyme) | Core BIA | [5] |

| 4'-O-Methyltransferase (4'OMT) | Methylation to form (S)-Norreticuline | Ev4OMT | Core BIA | [5] |

| Cytochrome P450s (CYPs) | Catalyze intramolecular C-C phenolic coupling | Multiple candidates identified | Erythrina-Specific | [5][12][13] |

| Salutaridine Reductase-like (SALR-like) | Reduction of intermediate ketones/imines | EvSALR | Erythrina-Specific | [5] |

| Dehydrogenases/Reductases | Tailoring of the erythrinane skeleton | Multiple candidates identified | Erythrina-Specific | [5] |

Quantitative Data Summary

To date, the peer-reviewed literature has focused primarily on the elucidation of the pathway and the identification of genetic candidates. Consequently, detailed quantitative data, such as the enzyme kinetics (e.g., Kcat, Km) for the specific enzymes in the this compound pathway, have not yet been published. The functional characterization of the candidate genes listed in Table 1 is a critical next step that will enable these essential measurements.

| Enzyme Candidate | Substrate(s) | Product(s) | Km (μM) | kcat (s⁻¹) |

| EvNCS | Dopamine, 4-HPAA | (S)-Norcoclaurine | Not Determined | Not Determined |

| Ev6OMT | (S)-Norcoclaurine, SAM | (S)-Coclaurine | Not Determined | Not Determined |

| EvCYP80B3 | (S)-Coclaurine, NADPH, O₂ | (S)-Methylnorlaudanosoline | Not Determined | Not Determined |

| Ev4OMT | (S)-Methylnorlaudanosoline, SAM | (S)-Norreticuline | Not Determined | Not Determined |

| EvSALR | Putative dienone intermediate, NADPH | Reduced intermediate | Not Determined | Not Determined |

Experimental Protocols

The elucidation of the this compound pathway has relied on two primary experimental strategies: traditional isotopic labeling and modern 'omics' approaches.

Precursor Feeding and Isotopic Labeling

This classical biochemical approach was instrumental in identifying the true precursors of Erythrina alkaloids.[6][10]

Methodology:

-

Tissue Selection: Fruit wall tissue of Erythrina crista-galli was identified as the major site of alkaloid biosynthesis and used as the experimental system.[6]

-

Precursor Synthesis: Potential precursors, such as (S)-coclaurine and (S)-norreticuline, were synthesized with radioactive (e.g., ³H) or stable isotope (¹³C) labels at specific positions.[6]

-

Precursor Application: The labeled compounds were administered to the fruit wall tissue slices, which were then incubated under controlled conditions to allow for metabolic conversion.

-

Alkaloid Extraction: After incubation, total alkaloids were extracted from the tissue using standard solvent extraction protocols.

-

Analysis: The extracted alkaloids were separated using techniques like Thin Layer Chromatography (TLC). The incorporation and position of the label in the final products (e.g., erythraline) were determined by scintillation counting (for radiolabels) or Nuclear Magnetic Resonance (NMR) spectroscopy (for ¹³C labels).[6] This NMR analysis was crucial as it showed exclusive labeling at C-10 of erythraline (B1235506) from [1-¹³C]-(S)-norreticuline, ruling out a symmetrical intermediate.[6]

Caption: Experimental workflow for precursor feeding and isotopic labeling studies.

Transcriptome Mining and Metabolite Profiling

This modern 'omics' approach correlates gene expression with the presence of specific metabolites to identify candidate biosynthetic genes.[1][14]

Methodology:

-

Sample Collection: Samples were collected from tissues with differential alkaloid accumulation (e.g., seeds and leaves of Erythrina velutina).[1]

-

Metabolite Profiling:

-

Extraction: Metabolites were extracted from ground tissue.

-

Analysis: The extracts were analyzed using High-Resolution Liquid Chromatography coupled to a Diode-Array Detector and a Mass Spectrometer (HPLC-DAD-MS), specifically using an ESI-TOF analyzer.[1] This allows for the precise identification of known and putative alkaloids based on mass and fragmentation patterns.

-

Data Processing: Tandem MS/MS data were processed using a Molecular Networking approach to group and identify related compounds.[1]

-

-

Transcriptome Analysis:

-

RNA Extraction: Total RNA was extracted from the same tissues.

-

Sequencing: A de novo transcriptome was generated using Next Generation Sequencing (NGS) on an Illumina NextSeq 500 platform.[1][14]

-

Bioinformatics: The resulting sequences were assembled and annotated. Transcripts were quantified (e.g., using TPM - Transcripts Per Million) to identify genes with expression patterns that correlate with alkaloid accumulation. Candidate genes were identified by homology to known alkaloid biosynthetic genes from other species.[5][11]

-

Caption: Integrated 'omics' workflow for gene discovery in alkaloid biosynthesis.

Conclusion and Future Directions

Significant progress has been made in outlining the biosynthetic pathway of this compound and other Erythrina alkaloids. The establishment of (S)-norreticuline as the key precursor and the recent identification of 24 candidate genes have laid a robust foundation for future research.[1][6] However, critical gaps in our knowledge remain.

The immediate research priorities should be:

-

Functional Gene Characterization: The candidate genes identified through transcriptome analysis must be functionally validated. This involves heterologous expression in microbial (e.g., E. coli, S. cerevisiae) or plant systems, followed by in vitro enzyme assays with putative substrates to confirm their catalytic activity.

-

Elucidation of the Spirocyclization Step: The enzymes responsible for the key intramolecular oxidative coupling of (S)-norreticuline to form the erythrinane skeleton are yet to be identified and characterized. This P450-catalyzed step is a prime target for investigation.[12]

-

Pathway Regulation: Understanding the transcriptional regulation of the pathway will be crucial for any metabolic engineering efforts. Identifying key transcription factors that control the expression of the biosynthetic genes is a vital long-term goal.

Successfully addressing these points will not only complete our understanding of how Erythrina species produce these complex molecules but will also unlock the potential for their sustainable and scalable production through synthetic biology platforms, providing a valuable resource for drug discovery and development.

References

- 1. Erythrina velutina Willd. alkaloids: Piecing biosynthesis together from transcriptome analysis and metabolite profiling of seeds and leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The genus Erythrina L.: A review on its alkaloids, preclinical, and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Phytochemicals/Erythravine - Wikiversity [en.wikiversity.org]

- 5. Erythrina velutina Willd. alkaloids: Piecing biosynthesis together from transcriptome analysis and metabolite profiling of seeds and leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of Erythrina alkaloids in Erythrina crista-galli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (S)-Norreticuline is the precursor for the biosynthesis of Erythrina alkaloids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. ( S )-Norreticuline is the precursor for the biosynthesis of Erythrina alkaloids - Chemical Communications (RSC Publishing) DOI:10.1039/A706595G [pubs.rsc.org]

- 9. Erythrina alkaloids - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants [frontiersin.org]

- 13. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants [ouci.dntb.gov.ua]

- 14. Erythrina velutina Willd. alkaloids: Piecing biosynthesis together from transcriptome analysis and metabolite profiling of seeds and leaves [diposit.ub.edu]

Erythravine's Antagonistic Mechanism on Nicotinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of erythravine, a tetracyclic spiroamine alkaloid derived from Erythrina species, on neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). This compound has demonstrated significant potential as a selective antagonist of nAChRs, which are crucial modulators of synaptic transmission in the central nervous system. Understanding its interaction with these receptors is pivotal for the development of novel therapeutics for neurological and psychiatric disorders.

Core Mechanism of Action: Competitive Antagonism

This compound acts as a potent inhibitor of neuronal nAChRs.[1][2] The primary mechanism of action is believed to be competitive antagonism, where this compound competes with the endogenous neurotransmitter acetylcholine (ACh) for the same binding site on the receptor.[3] This inhibitory action is particularly pronounced at the α4β2 nAChR subtype, a receptor widely implicated in cognitive function, reward, and addiction.[1][2] Several erythrinian alkaloids are recognized as competitive antagonists of CNS nicotinic receptors.[3]

The antagonistic activity of this compound results in the blockade of ion channel opening, thereby preventing the influx of cations (primarily Na⁺ and Ca²⁺) that would typically occur upon ACh binding. This leads to a reduction in neuronal excitability.

Quantitative Analysis of this compound's Inhibitory Potency

Electrophysiological studies have quantified the inhibitory effects of (+)-erythravine on different nAChR subtypes. The half-maximal inhibitory concentration (IC₅₀) values highlight a significant selectivity for the α4β2 subtype over the α7 subtype.

| Receptor Subtype | Cell Model | Agonist Used | (+)-Erythravine IC₅₀ | Hill Coefficient | Reference |

| α4β2 | HEK 293 cells | 50 µM Acetylcholine | 4.4 nM (2.1 to 9.4 nM) | 0.61 | [1][2] |

| α7 | Hippocampal neurons | 300 µM Acetylcholine | 5.9 µM (3.9 to 9.0 µM) | 0.50 | [1][2] |

| α4β2 | HEK 293 cells | 50 µM Acetylcholine | 13 nM | -0.6 | [1][3] |

| α7 | Hippocampal neurons | N/A | 6 µM | -0.5 | [1][3] |

| α4β2, α4β4, α7 | Xenopus laevis oocytes | N/A | Significant Inhibition | N/A | [4] |

Note: α7 refers to natively expressed receptors in hippocampal neurons.[1][2] The data clearly indicates that this compound is approximately 1000-fold more potent at inhibiting α4β2 nAChRs compared to α7 nAChRs.

Experimental Protocols

The following methodologies are central to elucidating the mechanism of action of this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through nAChRs in response to acetylcholine application, both in the presence and absence of this compound.

Objective: To determine the inhibitory effect and potency (IC₅₀) of this compound on specific nAChR subtypes.

Methodology:

-

Cell Culture and Transfection:

-

For α4β2 receptors, Human Embryonic Kidney (HEK) 293 cells are cultured. These cells are then transiently transfected with plasmids containing the cDNAs for the desired nAChR subunits (e.g., rat α4 and β2 subunits).[3]

-

For native α7* receptors, primary cultures of hippocampal neurons from embryonic rats are used, as they predominantly express this subtype.[1][2]

-

-

Electrophysiological Recording:

-

A glass micropipette filled with an internal solution is sealed onto the membrane of a single cell.

-

The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

The cell's membrane potential is clamped at a holding potential (e.g., -67 mV).[3]

-

-

Agonist and Antagonist Application:

-

A rapid solution exchange system is used to apply the nAChR agonist (acetylcholine) to the cell for a short duration (e.g., 0.5 to 2 seconds).[1][2]

-

To determine the IC₅₀, concentration-response curves are generated by pre-applying increasing concentrations of this compound to the cell via bath perfusion before the co-application of the agonist and this compound.[2]

-

-

Data Analysis:

-

The resulting inward currents are recorded and measured. The peak amplitude or the area under the current trace is quantified.[1][2]

-

The percentage of inhibition for each this compound concentration is calculated relative to the control response (agonist alone).

-

The data is fitted to the Hill equation to determine the IC₅₀ value and the Hill coefficient.[1][2]

-

Visualizations: Pathways and Workflows

Signaling Pathway of nAChR Inhibition by this compound

Caption: Competitive antagonism of nAChRs by this compound.

Experimental Workflow for Whole-Cell Patch-Clamp

Caption: Workflow for determining this compound's IC₅₀ on nAChRs.

Logical Relationship of this compound's Selectivity

Caption: Potency and selectivity of this compound for nAChR subtypes.

References

- 1. Erythrina mulungu Alkaloids Are Potent Inhibitors of Neuronal Nicotinic Receptor Currents in Mammalian Cells | PLOS One [journals.plos.org]

- 2. Erythrina mulungu Alkaloids Are Potent Inhibitors of Neuronal Nicotinic Receptor Currents in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New insights in the mode of action of (+)-erythravine and (+)-11α-hydroxy-erythravine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Erythravine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythravine, a tetracyclic spiroisoquinoline alkaloid isolated from the plants of the Erythrina genus, has garnered significant scientific interest due to its pronounced neuropharmacological effects. Traditionally used in folk medicine for its anxiolytic and sedative properties, recent research has begun to elucidate the molecular mechanisms underlying these effects. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its interaction with neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the primary signaling pathway associated with its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of novel therapeutics targeting the central nervous system.

Mechanism of Action: Potent and Selective Antagonism of Nicotinic Acetylcholine Receptors

The primary mechanism of action of this compound is its potent and selective antagonism of neuronal nicotinic acetylcholine receptors (nAChRs). Extensive research has demonstrated that this compound exhibits a significantly higher affinity for the α4β2 subtype of nAChRs compared to other nAChR subtypes, such as the α7 and α3β4 receptors. This selective inhibition of α4β2 nAChRs is believed to be the cornerstone of its anxiolytic and anticonvulsant properties.

Quantitative Data: Receptor Binding Affinities

The inhibitory potency of this compound at different nAChR subtypes has been quantified using various in vitro techniques, most notably whole-cell patch-clamp electrophysiology. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of this compound required to inhibit 50% of the acetylcholine-evoked current, are summarized in the table below.

| Receptor Subtype | Cell Line/Neuron Type | Acetylcholine Concentration | IC50 of (+)-Erythravine | Reference |

| α4β2 | HEK 293 cells | 50 µM | 13 nM | [1][2] |

| α7 | Hippocampal neurons | 300 µM | 6 µM | [1][2] |

These data clearly illustrate the remarkable selectivity of this compound for the α4β2 nAChR subtype, with a potency in the nanomolar range, which is approximately 460-fold higher than its potency at the α7 nAChR.

Pharmacological Effects

The antagonism of α4β2 nAChRs by this compound manifests in several key pharmacological effects observed in preclinical studies.

Anxiolytic Effects

This compound has demonstrated significant anxiolytic-like effects in various animal models of anxiety. Oral administration of this compound has been shown to increase the time spent in the open arms of the elevated plus-maze and the illuminated compartment of the light-dark box, behaviors indicative of reduced anxiety.[3] These effects are comparable to those of conventional anxiolytic drugs like diazepam.

Anticonvulsant Effects

This compound has also been shown to possess anticonvulsant properties. It can inhibit seizures induced by various chemical convulsants, including bicuculline, pentylenetetrazole, and kainic acid.[4] Furthermore, it increases the latency to seizures induced by NMDA.[4]

Interaction with Other Neurotransmitter Systems

While the primary focus of this compound research has been on its interaction with nAChRs, some studies have explored its effects on other neurotransmitter systems.

GABAergic and Glutamatergic Systems

Current evidence suggests that the anxiolytic and anticonvulsant effects of this compound are not mediated by direct interactions with the GABAergic or glutamatergic systems. Studies have shown a lack of effect on GABA uptake and glutamate (B1630785) binding.[5]

Serotonergic System

Direct studies on the interaction of this compound with serotonin (B10506) receptors are limited. However, some research on other Erythrinian and ergot alkaloids suggests a potential for interaction with the serotonergic system, particularly with 5-HT2A receptors. This remains an area for further investigation to fully characterize the pharmacological profile of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's pharmacology.

Nicotinic Acetylcholine Receptor Binding Assay ([³H]-Cytisine)

This protocol describes a representative radioligand binding assay to determine the affinity of this compound for nAChRs using [³H]-cytisine, a high-affinity agonist for many nAChR subtypes.

-

Tissue Preparation:

-

Rat brains are rapidly dissected and the region of interest (e.g., thalamus, striatum, or cortex) is homogenized in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

The resulting supernatant is then centrifuged at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

The pellet is resuspended in fresh buffer and the protein concentration is determined using a standard protein assay (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, incubate the brain membrane preparation (50-150 µg of protein) with various concentrations of this compound and a fixed concentration of [³H]-cytisine (e.g., 1 nM).

-

For total binding, membranes are incubated with [³H]-cytisine only.

-

For non-specific binding, membranes are incubated with [³H]-cytisine in the presence of a high concentration of a non-labeled competitor (e.g., 10 µM nicotine).

-

Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The inhibition constant (Ki) of this compound is calculated from the IC50 value (concentration of this compound that inhibits 50% of specific [³H]-cytisine binding) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the recording of nAChR-mediated currents in cultured cells or neurons to assess the inhibitory effect of this compound.

-

Cell Culture and Transfection:

-

HEK 293 cells are cultured in appropriate media and transiently transfected with cDNAs encoding the desired nAChR subunits (e.g., α4 and β2) using a suitable transfection reagent. Recordings are typically performed 24-48 hours post-transfection.

-

-

Solutions:

-

External (Bath) Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 1 CaCl₂, 11 EGTA, 10 HEPES, 2 ATP-Mg. The pH is adjusted to 7.2 with KOH.

-

-

Recording Procedure:

-

A coverslip with the cultured cells is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.

-

Patch pipettes are pulled from borosilicate glass capillaries and have a resistance of 3-5 MΩ when filled with the internal solution.

-

A gigaseal (>1 GΩ) is formed between the pipette tip and the cell membrane.

-

The membrane patch is then ruptured by gentle suction to establish the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -60 mV.

-

Acetylcholine (ACh) is applied to the cell via a rapid application system to evoke nAChR currents.

-

To determine the inhibitory effect of this compound, the cells are pre-incubated with various concentrations of this compound before the co-application of this compound and ACh.

-

-

Data Analysis:

-

The peak amplitude of the ACh-evoked currents is measured in the absence and presence of different concentrations of this compound.

-

The percentage of inhibition is calculated for each concentration, and the data are fitted to a concentration-response curve to determine the IC50 value.

-

Experimental workflow for whole-cell patch-clamp electrophysiology.

Signaling Pathway

The antagonism of α4β2 nAChRs by this compound is expected to modulate downstream signaling pathways that are typically activated by acetylcholine or nicotine. One of the key pathways implicated in the effects of nAChR modulation is the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, which plays a crucial role in cell survival and synaptic plasticity. By blocking the influx of Ca²⁺ through the α4β2 nAChR, this compound can prevent the activation of this pathway, which may contribute to its neuropharmacological effects. The diagram below illustrates the putative signaling pathway affected by this compound.

Putative signaling pathway modulated by this compound.

Conclusion

This compound presents a compelling pharmacological profile as a potent and selective antagonist of α4β2 nicotinic acetylcholine receptors. Its demonstrated anxiolytic and anticonvulsant effects in preclinical models, coupled with a favorable initial assessment of its interaction with other major neurotransmitter systems, underscore its potential as a lead compound for the development of novel therapeutics for neurological and psychiatric disorders. Further research is warranted to fully elucidate its engagement with the serotonergic system, to detail its pharmacokinetic and metabolic profile in more detail, and to explore the full spectrum of its therapeutic applications. This technical guide provides a solid foundation of the current knowledge on this compound, intended to facilitate and inspire future investigations in this promising area of neuropharmacology.

References

- 1. Interaction of ergovaline with serotonin receptor 5-HT2A in bovine ruminal and mesenteric vasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. [3H]cytisine binding to nicotinic cholinergic receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 5. Characterization of nicotinic receptor-mediated [3H]dopamine release from synaptosomes prepared from mouse striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

Anxiolytic Properties of Erythravine in Animal Models: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the anxiolytic properties of erythravine, a tetracyclic alkaloid derived from plants of the Erythrina genus.[1][2] Traditionally, extracts from Erythrina mulungu have been used as mild sedatives.[3] Modern pharmacological studies have identified this compound as one of the key compounds responsible for these anxiolytic effects, demonstrating its potential in preclinical animal models.[4][5] This document synthesizes the available quantitative data, details common experimental protocols, and visualizes the proposed mechanism of action.

Quantitative Data Summary

The anxiolytic-like effects of this compound have been quantified in several behavioral paradigms. The data consistently shows efficacy at low oral doses without significantly impairing locomotion, suggesting a specific anxiolytic action rather than a general sedative effect.[3]

Table 1: Anxiolytic Effects of this compound in the Light-Dark Transition Model (LDTM)

| Compound | Dose (mg/kg) | Administration Route | Animal Model | Key Findings |

| This compound | 3, 10 | Oral | Mice | Increased the time spent in the illuminated compartment, suggesting an anxiolytic-like effect.[4][5] |

Table 2: Anxiolytic Effects of this compound in the Elevated T-Maze (ETM)

| Compound | Dose (mg/kg) | Administration Route | Animal Model | Key Findings |

| This compound | 3, 10 | Oral | Mice | Significantly impaired the inhibitory avoidance task, indicative of anxiolytic activity.[1][6] |

Table 3: Inhibitory Activity of this compound on Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

| nAChR Subtype | IC₅₀ Value | Experimental System |

| α4β2 | 4.4 nM - 13 nM | HEK 293 cells heterologously expressing the receptor.[3][7] |

| α7 | 5.9 µM - 6 µM | Cultured hippocampal neurons natively expressing the receptor.[3][7] |

Mechanism of Action: Nicotinic Receptor Antagonism

The anxiolytic properties of this compound are not believed to be mediated by the GABAergic system, the target of classical anxiolytics like benzodiazepines.[8] Instead, compelling evidence points towards the inhibition of neuronal nicotinic acetylcholine receptors (nAChRs).[1][3][8] this compound acts as a potent competitive antagonist, with a particularly high affinity for the α4β2 nAChR subtype, which is widely expressed in the central nervous system.[3][7][9] By blocking these ligand-gated ion channels, this compound inhibits cholinergic transmission in brain circuits implicated in anxiety.[3][8]

Figure 1. Proposed mechanism of this compound as a nAChR antagonist.

Experimental Protocols

The anxiolytic properties of novel compounds are typically assessed using a battery of behavioral tests that rely on the conflict between the innate tendency of rodents to explore a new environment and their aversion to open, elevated, or brightly lit spaces.[10][11][12]

Figure 2. Generalized workflow for in-vivo anxiolytic testing.

Elevated Plus-Maze (EPM)

-

Principle: This test is based on the natural aversion of rodents to open and elevated spaces.[10][12] Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms relative to the closed arms.[10][12]

-

Apparatus: The maze is shaped like a plus sign, elevated from the floor (typically 50 cm). It consists of two opposing open arms and two opposing closed arms (enclosed by high walls).[10] A central platform connects all four arms.

-

Procedure:

-

Rodents are individually placed on the central platform of the maze, facing an open arm.[12]

-

The animal is allowed to freely explore the maze for a set period, typically 5 minutes.[12]

-

Behavior is recorded by an overhead video camera.

-

Key parameters measured include the number of entries into and the time spent in each type of arm.[10] Total distance traveled can be used as a measure of general locomotor activity.[10]

-

Light-Dark Box (LDB) Test

-

Principle: This model utilizes the conflict between the rodent's innate aversion to brightly illuminated areas and its motivation to explore a novel environment.[11][13] Anxiolytic agents increase the time spent in the light compartment and the number of transitions between the two compartments.[13]

-

Apparatus: The apparatus is a box divided into two compartments: a small, dark, covered compartment (approx. 1/3 of the box) and a larger, open, brightly illuminated compartment (approx. 2/3 of the box).[11][13] An opening connects the two compartments at floor level.[14]

-

Procedure:

-

A mouse is placed in the center of the illuminated chamber and allowed to explore freely for a predetermined time (e.g., 5-10 minutes).[13][14]

-

A video camera records the session.

-

The primary measures scored are the latency to first enter the dark compartment, the total time spent in each compartment, and the number of transitions between the two chambers.[13]

-

Marble-Burying Test

-

Principle: This test assesses anxiety-like and repetitive, compulsive-like behaviors.[15][16] Rodents, when presented with novel small objects like marbles, will often bury them in the bedding. A reduction in the number of marbles buried is indicative of an anxiolytic effect.

-

Apparatus: A standard rodent cage containing a deep layer of clean bedding (e.g., 5 cm).[15] A set number of glass marbles (typically 20) are arranged evenly on the surface of the bedding.[15][16]

-

Procedure:

Conclusion

This compound demonstrates a consistent anxiolytic-like profile in established animal models of anxiety. Its mechanism of action, centered on the potent antagonism of α4β2 nicotinic acetylcholine receptors, distinguishes it from many existing anxiolytics and presents a novel target for drug development. The quantitative data supports its efficacy at non-sedating doses. Further research should focus on elucidating the specific neural circuits modulated by this compound, exploring its potential in more complex models of anxiety disorders, and conducting comprehensive safety and pharmacokinetic profiling to advance its translational potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Phytochemicals/Erythravine - Wikiversity [en.wikiversity.org]

- 3. Erythrina mulungu Alkaloids Are Potent Inhibitors of Neuronal Nicotinic Receptor Currents in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of erythrinian alkaloids isolated from Erythrina mulungu (Papilionaceae) in mice submitted to animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. New insights in the mode of action of (+)-erythravine and (+)-11α-hydroxy-erythravine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. mmpc.org [mmpc.org]

- 16. Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anticonvulsant Potential of Erythravine: A Technical Guide for Preclinical Research

For Immediate Release

This technical guide provides an in-depth overview of the preclinical anticonvulsant effects of erythravine, a promising alkaloid isolated from plants of the Erythrina genus. Synthesizing data from key preclinical studies, this document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents for epilepsy. Herein, we detail the experimental protocols, present quantitative data on anticonvulsant efficacy, and elucidate the proposed mechanism of action of this compound.

Core Findings in Preclinical Models

This compound has demonstrated significant anticonvulsant properties across a range of chemically-induced seizure models in rodents. These studies highlight its potential as a broad-spectrum antiepileptic agent. The primary models utilized in these investigations include the pentylenetetrazol (PTZ), bicuculline (B1666979), kainic acid, and pilocarpine (B147212) seizure models, each representing different aspects of seizure pathophysiology.

Summary of Anticonvulsant Efficacy of this compound

| Seizure Model | Animal Species | This compound Administration Route | Key Findings | Reference |

| Pentylenetetrazol (PTZ) | Rat | Intracerebroventricular | 100% inhibition of seizures.[1][2] Protected against mortality.[1] | Faggion et al., 2011 |

| Bicuculline | Rat | Intracerebroventricular | 80% inhibition of seizures.[1][2] Increased latency to seizure onset.[1] Protected against mortality.[1] | Faggion et al., 2011 |

| Kainic Acid | Rat | Intracerebroventricular | 100% inhibition of seizures.[1][2] | Faggion et al., 2011 |

| N-Methyl-D-aspartate (NMDA) | Rat | Intracerebroventricular | Weak anticonvulsant action, but increased seizure latency.[1] Protected against mortality.[1] | Faggion et al., 2011 |

| Pilocarpine | Rat | Not Specified | Confirmed anticonvulsant effect and demonstrated neuroprotective properties.[3] | Gelfuso et al., 2020 |

Elucidating the Mechanism of Action: Targeting Nicotinic Acetylcholine (B1216132) Receptors

The anticonvulsant effects of this compound are primarily attributed to its interaction with neuronal nicotinic acetylcholine receptors (nAChRs).[4] Unlike many conventional antiepileptic drugs that target GABAergic or glutamatergic systems, this compound acts as an antagonist at nAChRs.

Electrophysiological studies have revealed that this compound potently inhibits acetylcholine-activated currents in cells expressing nAChRs.[5] Notably, it shows a high affinity for the α4β2 subtype, with an IC50 value in the nanomolar range, and also affects the α7 subtype at micromolar concentrations.[6] This inhibition of nAChRs is thought to dampen excessive neuronal excitation, a hallmark of epileptic seizures.

Interestingly, studies have indicated that this compound does not significantly alter GABA or glutamate (B1630785) uptake or binding, nor does it appear to modulate the function of major sodium and potassium channels.[7] This specific mechanism of action suggests a potentially novel therapeutic approach for epilepsy with a different side-effect profile compared to existing medications.

Detailed Experimental Protocols

To ensure the reproducibility and further investigation of this compound's anticonvulsant properties, this section outlines the methodologies employed in the key preclinical studies.

Animals

-

Species: Male Wistar rats or Swiss albino mice were commonly used.

-

Housing: Animals were typically housed in temperature-controlled rooms with a 12-hour light/dark cycle and had free access to food and water.

Pentylenetetrazol (PTZ)-Induced Seizure Model

This model is used to screen for drugs effective against generalized absence and myoclonic seizures.

-

This compound Administration: Varying doses of this compound were administered, typically via intracerebroventricular (i.c.v.) injection.

-

Convulsant Administration: A sub-convulsive dose of PTZ (e.g., 35 mg/kg for mice) was administered intraperitoneally (i.p.).

-

Observation: Animals were observed for a period of 30 minutes for the onset and severity of seizures, often scored using a standardized scale (e.g., Racine scale).

-

Endpoints: Key parameters measured included the latency to the first seizure, the percentage of animals protected from seizures, and mortality.

Bicuculline-Induced Seizure Model

This model investigates drugs that act on the GABA-A receptor complex, as bicuculline is a competitive antagonist of this receptor.

-

This compound Administration: Doses of this compound were administered via i.c.v. injection.

-

Convulsant Administration: Bicuculline was administered i.p. to induce seizures.

-

Observation: Animals were monitored for convulsive activity, and the latency to seizure onset was recorded.

-

Endpoints: The primary endpoints were the percentage of seizure inhibition and the delay in seizure onset.

Kainic Acid-Induced Seizure Model

Kainic acid, a glutamate analog, induces seizures that model temporal lobe epilepsy.

-

This compound Administration: this compound was administered via i.c.v. injection.

-

Convulsant Administration: Kainic acid was administered to induce seizure activity.

-

Observation: The animals' behavior was observed to assess the protective effect of this compound against kainic acid-induced seizures.

-

Endpoints: The main outcome was the percentage of animals protected from seizures.

Pilocarpine-Induced Seizure Model

This model is another widely used representation of temporal lobe epilepsy, inducing status epilepticus.

-

This compound Administration: this compound was administered to the animals.

-

Convulsant Administration: Pilocarpine was administered to induce status epilepticus.

-

Observation: The anticonvulsant and neuroprotective effects of this compound were assessed.

-

Endpoints: Evaluation included the control of seizures and assessment of neuronal death and glial activation in the hippocampus.

Future Directions

The preclinical data strongly support the continued investigation of this compound as a potential anticonvulsant. Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: Establishing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as detailed dose-response relationships with various routes of administration.

-

Chronic Seizure Models: Evaluating the efficacy of this compound in chronic models of epilepsy that more closely mimic the human condition.

-

Safety and Toxicology: Conducting comprehensive safety and toxicology studies to determine the therapeutic window and potential adverse effects.

-

Mechanism of Action Refinement: Further elucidating the downstream signaling pathways affected by this compound's interaction with nAChRs to identify potential biomarkers and combination therapy strategies.

References

- 1. Anticonvulsant profile of the alkaloids (+)-erythravine and (+)-11-α-hydroxy-erythravine isolated from the flowers of Erythrina mulungu Mart ex Benth (Leguminosae-Papilionaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Neuroprotective effects and improvement of learning and memory elicited by this compound and 11α-hydroxy-erythravine against the pilocarpine model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Erythrina mulungu Alkaloids Are Potent Inhibitors of Neuronal Nicotinic Receptor Currents in Mammalian Cells | PLOS One [journals.plos.org]

- 7. New insights in the mode of action of (+)-erythravine and (+)-11α-hydroxy-erythravine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Toxicological Assessment of Erythravine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct toxicological studies on isolated erythravine are limited in publicly available scientific literature. This guide synthesizes the most relevant existing data from studies on closely related compounds and extracts from the Erythrina genus, which contains this compound. This information should be used as a preliminary resource to guide further investigation, not as a definitive safety assessment.

Introduction

This compound, a tetracyclic isoquinoline (B145761) alkaloid isolated from plants of the Erythrina genus, has garnered interest for its potential therapeutic applications, notably its anxiolytic and anticonvulsant properties.[1][2] As with any compound intended for therapeutic use, a thorough understanding of its toxicological profile is paramount for safe and effective drug development. This technical guide provides a summary of the available early-stage toxicological data relevant to this compound, focusing on cytotoxicity, acute toxicity, and genotoxicity. Due to the scarcity of data on pure this compound, this guide incorporates findings from studies on the closely related alkaloid, erythraline (B1235506), and toxicological assessments of Erythrina plant extracts.

In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are crucial for determining a compound's potential to cause cell damage or death. The most relevant data currently available comes from studies on erythraline, an alkaloid structurally similar to this compound, and various Erythrina extracts.

Quantitative Cytotoxicity Data

The following table summarizes key cytotoxicity findings. It is important to note that the majority of these studies were conducted on cancer cell lines to evaluate anticancer potential, which may not directly translate to toxicity in healthy, non-cancerous cells.

| Compound/Extract | Cell Line | Assay Type | Endpoint | Result | Reference |

| Erythraline | SiHa (cervical cancer) | Proliferation Assay | IC₅₀ | 35.25 µg/mL (~12 µM) after 48h | [3][4] |

| Erythraline | PBMCs (non-cancerous) | Proliferation Assay | Cytotoxicity | Not explicitly quantified, but assessed | [4] |

| Erythrina caffra DCM Extract | HEK293 (non-cancerous) | MTT Assay | IC₅₀ | 273.47 µg/mL | [5] |

| Erythrina caffra DCM Extract | HeLa (cervical cancer) | MTT Assay | IC₅₀ | 93.82 µg/mL | [5] |

| Erythrina variegata Methanol Extract | MCF-7 (breast cancer) | MTT Assay | IC₅₀ | 92 µg/mL | [6] |

| Erythrina variegata Methanol Extract | MDA-MB-231 (breast cancer) | MTT Assay | IC₅₀ | 143 µg/mL | [6] |

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7][8]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692).[9] The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Materials:

-

96-well microplates

-

Test compound (this compound)

-

Cell culture medium (serum-free for assay)

-

MTT solution (5 mg/mL in sterile PBS)[7]

-

Solubilization solution (e.g., DMSO, SDS-HCl solution)[8][10]

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Exposure: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and replace it with the medium containing different concentrations of the test compound. Include vehicle-only controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[11]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well.[11]

-

Absorbance Reading: Incubate the plate in the dark at room temperature for at least 2 hours to ensure complete dissolution of the formazan.[11] Measure the absorbance at a wavelength between 500 and 600 nm (commonly 570 nm).[9]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Visualization: MTT Assay Workflow

Caption: Workflow for assessing cell viability using the MTT assay.

Acute Systemic Toxicity

Acute toxicity studies in animal models are essential to determine the potential for adverse effects after a single high-dose exposure and to estimate the median lethal dose (LD₅₀). No studies reporting the LD₅₀ of isolated this compound were identified. However, studies on crude extracts from various Erythrina species consistently suggest low acute toxicity.

Quantitative Acute Toxicity Data

| Extract | Species | Route | Observation | Estimated LD₅₀ | Reference |

| Erythrina senegalensis Ethanolic Leaf Extract | Wistar Rats | Oral | No mortality or signs of toxicity | > 5000 mg/kg | [12] |

| Erythrina senegalensis Aqueous Stem Bark Extract | Mice | Oral | No mortality or significant behavioral changes | > 12.5 g/kg | [13] |

| Erythrina velutina Seed Extracts | Rats | Injection | No toxicity observed at 10 mg/mL | Not determined | [14] |

These findings suggest that the extracts of Erythrina species are generally well-tolerated upon acute oral administration in rodents.

Genotoxicity Assessment

Genotoxicity assays evaluate a compound's ability to damage genetic material (DNA), which can lead to mutations and potentially cancer. A standard initial in vivo test for this is the micronucleus assay.

Genotoxicity Data

A study on an alcoholic extract of Erythrina velutina leaves, a plant known to contain this compound, was conducted to assess its genotoxic potential.

| Extract | Species | Assay | Doses Tested | Result | Reference |

| Erythrina velutina Alcoholic Leaf Extract | Wistar Rats | In Vivo Micronucleus Test | 25, 50, and 100 mg/kg | No genotoxic effects observed | [15] |

This result suggests that, at the tested doses, the components of the E. velutina extract do not cause chromosomal damage in rat bone marrow cells.

Experimental Protocol: In Vivo Rodent Micronucleus Test (OECD 474)

The in vivo micronucleus test is a widely used method for assessing chromosomal damage.[16][17] It detects damage to the chromosomes or the mitotic apparatus in erythroblasts by quantifying micronuclei in newly formed erythrocytes.[16]

Principle: Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated polychromatic (immature) erythrocytes (PCEs) in treated animals indicates a genotoxic effect.[16]

Materials:

-

Rodents (typically mice or rats)

-

Test compound (this compound)

-

Positive control (e.g., Cyclophosphamide)

-

Negative control (vehicle)

-

Fetal Bovine Serum (FBS)

-

Microscope slides

-

Stains (e.g., Giemsa, Acridine Orange)

-

Microscope

Procedure:

-

Dose Range Finding: A preliminary study is conducted to determine the maximum tolerated dose (MTD).

-

Main Study Dosing: Healthy young adult animals are assigned to treatment groups (at least 5 per sex per group).[16] The test substance is administered, usually once or twice, at three dose levels, alongside vehicle and positive controls.

-

Bone Marrow Sampling: Animals are sacrificed at appropriate times after treatment (typically 24 and 48 hours).[16] The bone marrow is flushed from the femurs or tibias.

-

Slide Preparation: Bone marrow cells are centrifuged, and smears are prepared on microscope slides.

-

Staining: The slides are stained to differentiate between polychromatic erythrocytes (PCEs) and normochromatic (mature) erythrocytes (NCEs).

-

Scoring: At least 4000 PCEs per animal are scored for the presence of micronuclei.[16] The ratio of PCEs to NCEs is also determined as a measure of cytotoxicity to the bone marrow.

-

Data Analysis: The frequency of micronucleated PCEs is compared between the treated and vehicle control groups using appropriate statistical methods. A significant, dose-dependent increase in micronuclei indicates a positive result.

Visualization: In Vivo Micronucleus Test Workflow

Caption: Workflow for the in vivo rodent micronucleus genotoxicity test.

Signaling Pathways

Currently, there is no direct evidence linking this compound to specific toxicity signaling pathways. Research on Erythrina compounds has primarily focused on pathways related to their therapeutic effects, such as the inhibition of neuronal nicotinic acetylcholine (B1216132) receptors by this compound, which is linked to its anxiolytic and anticonvulsant effects.[18] Studies on the related alkaloid erythraline suggest that its cytotoxic effect on cancer cells may involve the induction of caspase-independent apoptosis and G2/M cell cycle arrest, though the precise molecular targets and pathways are not fully elucidated.[3][19]

Conclusion and Future Directions

The available data, derived primarily from studies on Erythrina extracts and the related alkaloid erythraline, provides a preliminary indication that this compound may have a favorable early-stage toxicological profile. The extracts exhibit low acute oral toxicity, and a representative extract did not show genotoxic activity in an in vivo assay. However, the absence of direct toxicological studies on isolated this compound represents a significant knowledge gap.

For a comprehensive toxicological assessment, future research should prioritize:

-

In Vitro Cytotoxicity: Determining the IC₅₀ of pure this compound on a panel of non-cancerous human cell lines.

-

Acute and Sub-chronic Toxicity: Establishing the LD₅₀ and characterizing the toxicological effects of isolated this compound in rodent models following OECD guidelines.

-

Genotoxicity Battery: Evaluating pure this compound in a standard battery of tests, including an Ames test for mutagenicity and an in vitro chromosomal aberration assay, to complement the existing in vivo data on extracts.

-

Mechanism of Action: Investigating the specific signaling pathways involved in any observed toxicity to understand the molecular mechanisms of adverse effects.

A thorough execution of these studies is essential for the continued development of this compound as a potential therapeutic agent.

References

- 1. Effects of erythrinian alkaloids isolated from Erythrina mulungu (Papilionaceae) in mice submitted to animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticonvulsant profile of the alkaloids (+)-erythravine and (+)-11-α-hydroxy-erythravine isolated from the flowers of Erythrina mulungu Mart ex Benth (Leguminosae-Papilionaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Apoptosis and G2/M Phase Cell Cycle Arrest Induced by Alkaloid Erythraline Isolated from Erythrina velutina in SiHa Cervical Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation, Characterization, Antioxidant and Anticancer Activities of Compounds from Erythrina caffra Stem Bark Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. researchhub.com [researchhub.com]

- 9. broadpharm.com [broadpharm.com]

- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. atcc.org [atcc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. medwinpublishers.com [medwinpublishers.com]

- 15. researchgate.net [researchgate.net]

- 16. nucro-technics.com [nucro-technics.com]

- 17. oecd.org [oecd.org]

- 18. This compound - Wikipedia [en.wikipedia.org]

- 19. Apoptosis and G2/M Phase Cell Cycle Arrest Induced by Alkaloid Erythraline Isolated from Erythrina velutina in SiHa Cervical Cancer Cell - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Erythravine from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythravine is a prominent tetracyclic spiroamine alkaloid found in various species of the Erythrina genus, commonly known as "Mulungu."[1] This class of alkaloids has garnered significant scientific interest due to its diverse pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties.[2][3] These biological effects make this compound a compound of interest for therapeutic development. This document provides detailed protocols for the extraction of crude alkaloids from Erythrina plant material, followed by the purification of this compound. The methodologies described are based on established scientific literature and are intended to provide a comprehensive guide for researchers.

Data Presentation: Comparative Yields of Erythrina Alkaloids

The efficiency of this compound extraction and purification can vary significantly depending on the plant species, the part of the plant used, and the extraction and purification methodologies employed. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Crude Alkaloid Extraction Yields from Various Erythrina Species

| Erythrina Species | Plant Part | Extraction Method | Solvent System | Starting Material (kg) | Crude Alkaloid Yield (g) | Yield (%) |

| E. mulungu | Flowers | Maceration with EtOH/H₂O (7:3) | Acetic Acid (10%) for partitioning | 6.0 | 292 (hydroalcoholic extract) | 4.87 |

| E. variegata | Flowers | Maceration followed by Acid-Base Partitioning | 90% MeOH | 10.0 | 110 | 1.1 |

| E. crista-galli | Flowers | Maceration followed by Acid-Base Partitioning | 90% MeOH | 11.0 | 90 | 0.82 |

| E. verna | Trunk Bark | Dynamic Maceration | Optimized: 1:60 plant:solvent ratio | Not Specified | - | 0.625 |

Table 2: Purification Yields of Erythrina Alkaloids

| Starting Material (Fraction) | Initial Weight (g) | Purification Method | Final Compound | Final Yield (mg) |

| E. variegata Flowers (Fraction IV) | 8.5 | C18 MPLC, Prep. C18 HPLC | Compound 5 | 32 |

| E. variegata Flowers (Fraction V) | 12.0 | C18 MPLC, Prep. C18 HPLC | Compound 2 | 29 |

| E. variegata Flowers (Fraction V) | 12.0 | C18 MPLC, Prep. C18 HPLC | Compound 3 | 21 |

Experimental Protocols

Protocol 1: Conventional Extraction and Isolation of Crude Alkaloids

This protocol details a widely used method for obtaining a crude alkaloid fraction from Erythrina plant material using solvent extraction followed by acid-base partitioning.[4]

1. Materials and Reagents:

-

Dried and powdered Erythrina plant material (flowers, leaves, or bark)

-

Methanol (B129727) (MeOH), 90%

-

Ethyl acetate (B1210297) (EtOAc)

-

Acetic acid (or Hydrochloric acid, HCl)

-

Distilled water

-

Rotary evaporator

-

Separatory funnel

-

pH meter or pH strips

2. Extraction Procedure:

-

Air-dry the plant material and grind it into a fine powder.

-

Macerate the powdered material in 90% methanol at a solid-to-solvent ratio of approximately 1:10 (w/v) for 24-48 hours at room temperature, with occasional agitation.

-

Filter the extract to separate the plant residue. Repeat the maceration process two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude residue.

3. Acid-Base Partitioning:

-

Dissolve the crude residue in a 2% acetic acid solution to achieve a pH of 2-3.[5]

-